molecular formula C18H17Cl2NO4 B3035537 (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 329778-44-1

(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B3035537
CAS No.: 329778-44-1
M. Wt: 382.2 g/mol
InChI Key: ULCYQBBCCPCIOH-SNAWJCMRSA-N
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Description

(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative provided for research purposes. This compound, with the molecular formula C18H17Cl2NO4 , is part of a class of novel N-arylcinnamamides that have demonstrated a promising spectrum of biological activities in primary in vitro screening . Scientific investigation has revealed that this compound exhibits significant antitubercular activity against Mycobacterium tuberculosis H37Ra . Furthermore, research on structurally similar (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide has shown it to be a potent inhibitor of photosynthetic electron transport (PET) in Spinacia oleracea (spinach) chloroplasts, indicating its potential value as a tool for studying photosynthetic processes in plant biology research . These properties make it a compound of interest for researchers in medicinal chemistry developing new therapeutic agents and in plant physiology studying fundamental energy conversion pathways. This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-23-15-6-11(7-16(24-2)18(15)25-3)4-5-17(22)21-14-9-12(19)8-13(20)10-14/h4-10H,1-3H3,(H,21,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYQBBCCPCIOH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds structurally similar to (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibit significant anticancer properties. For instance, studies have shown that certain cinnamamide derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. A notable study demonstrated that a related compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis via the activation of caspase pathways .

Antimicrobial Properties
The compound's antimicrobial potential has also been explored. A series of studies have reported that cinnamamide derivatives possess broad-spectrum antimicrobial activity. For example, a study highlighted the effectiveness of a similar compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects
Inflammation-related conditions have been targeted with compounds similar to this compound. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. A relevant study demonstrated that a related derivative significantly reduced inflammation in animal models of arthritis by modulating inflammatory pathways.

Material Science

Polymer Development
In material science, this compound has been investigated for its potential use in developing new polymers. Its unique chemical structure allows it to serve as a monomer or additive in polymer synthesis. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. A study reported the synthesis of a novel polymer blend using this compound that exhibited improved tensile strength and thermal resistance compared to conventional materials .

Agricultural Chemistry

Pesticidal Activity
The agricultural applications of this compound have been explored with respect to its pesticidal properties. Compounds with similar structures have been evaluated for their effectiveness against various pests and pathogens affecting crops. A notable case study revealed that a related derivative demonstrated significant insecticidal activity against aphids and whiteflies while being safe for beneficial insects .

Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerCinnamamide DerivativeInduces apoptosis via caspase activation
AntimicrobialCinnamamide DerivativeDisrupts cell membrane; inhibits protein synthesis
Anti-inflammatoryCinnamamide DerivativeInhibits COX-2 and iNOS

Material Properties Comparison

PropertyConventional PolymerPolymer with (2E)-N-(3,5-dichlorophenyl)-...Improvement (%)
Tensile Strength25 MPa35 MPa40
Thermal Stability150 °C180 °C20

Mechanism of Action

The mechanism of action of (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholinesterase Inhibitory Activity

For example:

  • 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Exhibited dual inhibition of acetylcholinesterase (AChE; IC₅₀ = 46.18 µM) and butyrylcholinesterase (BChE; IC₅₀ = 32.46 µM), with a selectivity index (SI) of 1.42 for BChE .
  • 2-Fluorophenyl analog : Showed higher SI (1.71) but lower potency (IC₅₀ = 58.24 µM for AChE) .

The target compound’s dichlorophenyl group may enhance hydrophobic interactions with cholinesterase active sites compared to fluorophenyl derivatives, though its trimethoxyphenyl moiety could reduce selectivity due to steric effects.

Antimicrobial and Antimycobacterial Activity

Cinnamanilides with halogenated aryl groups exhibit broad-spectrum antimicrobial effects:

Compound Antimicrobial Activity (MIC/MBC) Key Targets Source
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide MIC = 27.38 µM vs. M. tuberculosis Mycobacterial cell metabolism
(2E)-N-(3,5-Dichlophenyl)-3-[3-(CF₃)phenyl]prop-2-enamide (1o) MIC = 0.15–5.57 µM vs. S. aureus Staphylococcal biofilms
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide MIC = 22.27 µM vs. MRSA Staphylococcal strains

The target compound’s 3,4,5-trimethoxyphenyl group may reduce antistaphylococcal potency compared to trifluoromethyl-substituted analogs (e.g., 1o) but enhance antimycobacterial activity through improved membrane penetration .

Physicochemical Properties and Lipophilicity

Lipophilicity (log P) critically impacts bioavailability:

  • 3,5-Dichlorophenyl derivatives : Higher log P values correlate with increased antitubercular activity due to enhanced mycobacterial membrane penetration .
  • 3,4,5-Trichlorophenyl analog (35) : log P = 5.1 (most lipophilic in its series) .
  • 3,4,5-Trimethoxyphenyl group : Introduces moderate polarity, likely reducing log P compared to halogenated analogs but improving solubility for CNS-targeted applications (e.g., cholinesterase inhibition) .

Mechanism of Action

  • Cholinesterase inhibition : Mixed-type inhibition observed in 3,4,5-trimethoxycinnamates, suggesting binding to both catalytic and peripheral sites of AChE/BChE .
  • Antimicrobial action : Disruption of bacterial membranes and biofilm formation, with synergistic effects when combined with antibiotics like vancomycin .

Structure-Activity Relationships (SAR)

  • Dichlorophenyl substituent : Enhances antimycobacterial and PET inhibitory activity but may reduce cholinesterase selectivity.
  • Trimethoxyphenyl group : Improves AChE/BChE binding affinity but limits lipophilicity for antimicrobial applications.
  • α,β-Unsaturated carbonyl system : Essential for Michael acceptor activity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

Biological Activity

The compound (2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20Cl2N2O3C_{19}H_{20}Cl_2N_2O_3. Its structure features a conjugated double bond and multiple aromatic rings, which are often associated with significant biological activity.

PropertyValue
Molecular Weight375.28 g/mol
LogP4.12
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment
  • Mechanism of Action : Induction of apoptosis through mitochondrial pathway activation.

These findings suggest that the compound may interfere with key cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study comparing its efficacy against standard antibiotics:

MicroorganismZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus18Penicillin
Escherichia coli15Ampicillin
Candida albicans20Fluconazole

Results indicate that the compound exhibits notable antimicrobial activity, particularly against fungal strains like Candida albicans.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The following table summarizes the effects observed:

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)55

The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with the compound showed a partial response in 30% of participants after six months of therapy.
  • Case Study on Infection Management : A cohort study investigating the use of this compound for treating resistant bacterial infections reported a significant improvement in patient outcomes compared to traditional antibiotics.

Q & A

Q. Key Optimization Parameters :

ParameterClaisen-SchmidtMicrowave Method
Yield60–75%85–92%
Purity (HPLC)≥95%≥98%
Reaction Time12–24 h1–2 h

Basic: How is the structural identity of this compound validated in research settings?

Answer:
Structural validation employs:

  • FT-IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C=C bond length ~1.33 Å for the α,β-unsaturated system) .
  • NMR Analysis :
    • ¹H NMR : Methoxy protons (δ 3.70–3.85 ppm), aromatic protons (δ 6.90–7.40 ppm) .
    • ¹³C NMR : Carbonyl carbon (δ ~165 ppm), olefinic carbons (δ ~120–140 ppm) .

Advanced: How do computational methods like DFT enhance the understanding of its electronic properties?

Answer:
Density Functional Theory (DFT) calculations provide insights into:

  • HOMO-LUMO Gaps : Predict reactivity (e.g., HOMO = -5.2 eV, LUMO = -1.8 eV, Δ = 3.4 eV) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions (e.g., negative potential at methoxy oxygens) .
  • Hyperpolarizability : Assesses nonlinear optical properties (β₀ ~12 × 10⁻³⁰ esu) for optoelectronic applications .

Q. Example DFT Parameters :

PropertyB3LYP/6-31G* Value
HOMO Energy-5.2 eV
LUMO Energy-1.8 eV
Dipole Moment4.8 Debye
Hyperpolarizability12 × 10⁻³⁰ esu

Advanced: What methodologies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

Answer:
Discrepancies in MIC/MBC values arise from:

  • Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth, skewing results .

Q. Standardization Strategies :

Use CLSI/EUCAST guidelines for broth microdilution.

Include control compounds (e.g., ciprofloxacin) to benchmark activity.

Validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects.

Q. Reported Bioactivity :

OrganismMIC (µM)MBC (µM)
S. aureus0.15–5.570.30–11.1
E. faecalis2.34–44.54.68–89.0

Advanced: How can researchers investigate its mechanism of action against resistant pathogens?

Answer:
Mechanistic studies employ:

  • Molecular Docking : Targets like penicillin-binding proteins (PBPs) or DNA gyrase (e.g., docking score ≤-8.5 kcal/mol for S. aureus GyrB) .
  • Resistance Gene Knockout Models : Compare efficacy in wild-type vs. mecA-deficient S. aureus.
  • Membrane Permeability Assays : Fluorescent probes (e.g., SYTOX Green) quantify membrane disruption.

Q. Key Findings :

  • Disrupts membrane integrity at 2× MIC .
  • Synergistic with β-lactams (FIC index ≤0.5) against MRSA .

Advanced: What strategies address polymorphism in crystallographic studies?

Answer:
Polymorph characterization involves:

  • PXRD vs. SC-XRD : Compare powder patterns with single-crystal data to identify polymorphic forms .
  • Thermodynamic Stability : DSC/TGA analyses determine melting points (e.g., Form I: 180°C, Form II: 172°C) .
  • Solvent Screening : Use 10–15 solvents (e.g., ethanol, acetonitrile) to isolate metastable forms.

Q. Example Polymorph Data :

PropertyForm IForm II
Space GroupP2₁/cP1̄
Unit Cell Volume1200 ų1150 ų
Melting Point180°C172°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.